Ganciclovir Mono-O-acetate-d5

Description

Contextualization of Ganciclovir (B1264) as a Nucleoside Antiviral Agent and its Research Significance

Ganciclovir is a synthetic nucleoside analogue of 2'-deoxyguanosine, which exhibits potent antiviral activity against several members of the herpesvirus family, most notably human cytomegalovirus (CMV). drugbank.comoup.com Its structural resemblance to the natural nucleoside allows it to interfere with viral DNA synthesis, forming the basis of its therapeutic action. nih.govwikipedia.org The significance of ganciclovir in research stems from its role as a cornerstone therapy for CMV infections, particularly in immunocompromised individuals such as organ transplant recipients and patients with AIDS. researchgate.netpharmgkb.org

The mechanism of action involves a multi-step intracellular conversion. mdpi.com Initially, in CMV-infected cells, a virus-encoded protein kinase, UL97, phosphorylates ganciclovir to its monophosphate form. nih.govumich.edu Cellular kinases then further phosphorylate the monophosphate to diphosphate (B83284) and subsequently to the active triphosphate form, ganciclovir-triphosphate (GCV-TP). nih.govmdpi.com GCV-TP acts as a competitive inhibitor of viral DNA polymerase, and its incorporation into the growing viral DNA chain leads to the cessation of DNA elongation. nih.govnih.gov This selective activation and potent inhibition within infected cells make ganciclovir a subject of intense scientific investigation, aimed at understanding antiviral resistance mechanisms and improving therapeutic outcomes. nih.govresearchgate.net

Rationale for Chemical Derivatization: Enhancing Research Modalities and Analytical Precision

The chemical modification of ganciclovir into various derivatives is a critical strategy in preclinical research. These modifications are not intended to create new therapies but to develop sophisticated tools that enhance analytical methods and allow for detailed investigation of the drug's behavior. Chemical derivatization can improve properties such as stability and detectability, which is essential for drugs with polar functional groups when analyzed via techniques like gas chromatography-mass spectrometry (GC-MS). elsevierpure.com Two primary strategies for derivatization are stable isotope labeling and the creation of prodrugs.

In quantitative bioanalysis, which involves measuring the concentration of a drug in biological samples like plasma or tissue, accuracy and precision are paramount. clearsynth.com A major challenge is accounting for variability during sample preparation and analysis, including extraction efficiency and fluctuations in instrument response. aptochem.com Stable isotope labeling is a powerful technique to overcome these issues. nih.gov

Ganciclovir itself has limitations, such as poor oral bioavailability (approximately 5%), which historically necessitated intravenous administration for effective treatment. nih.gov To study and overcome such limitations, researchers develop prodrugs—inactive or less active precursors that are converted into the active drug within the body. ijpsonline.com Creating ester derivatives of ganciclovir is a common prodrug strategy. nih.govresearchgate.net

These prodrugs, such as mono-ester derivatives, are designed to have different physicochemical properties, like increased lipophilicity, to enhance absorption or facilitate transport across biological membranes. nih.govnih.gov For instance, valganciclovir (B601543), an L-valyl ester prodrug of ganciclovir, was developed to significantly improve oral bioavailability. pharmgkb.org In a research context, synthesizing novel prodrugs allows scientists to investigate metabolic pathways, identify the enzymes responsible for converting the prodrug to the active form, and study drug distribution in various tissues. nih.govresearchgate.netacs.org This research provides crucial insights into drug absorption, distribution, metabolism, and excretion (ADME), which are fundamental to pharmaceutical development. acs.org

Overview of Ganciclovir Mono-O-acetate-d5: Structure, Purpose, and Research Utility

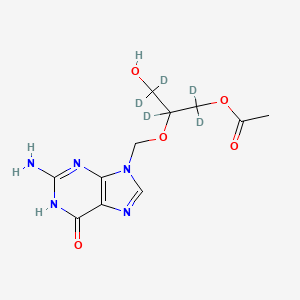

This compound is a chemically modified analogue of ganciclovir designed specifically for use in preclinical research. Its structure combines the features of both a prodrug (mono-acetate ester) and a stable isotope-labeled standard (deuterated).

The core structure is ganciclovir, which is modified in two key ways:

Mono-O-acetate group : An acetate (B1210297) group is attached via an ester linkage to one of the hydroxyl groups on the acyclic side chain. This modification makes it a mono-ester derivative. medchemexpress.com

Deuterium (B1214612) labeling (-d5) : Five hydrogen atoms on the propan-1,3-diol side chain are replaced with deuterium atoms. clearsynth.com

The chemical name for this compound is [2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,3,3-pentadeuterio-3-hydroxypropyl] acetate. clearsynth.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Name | [2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,3,3-pentadeuterio-3-hydroxypropyl] acetate clearsynth.com |

| CAS Number | 1246818-76-7 chemsrc.com |

| Molecular Formula | C₁₁H₁₀D₅N₅O₅ chemsrc.com |

| Molecular Weight | 302.30 g/mol chemsrc.com |

| Primary Application | Internal standard for bioanalysis scbt.com |

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Abbreviation / Synonym |

|---|---|

| Ganciclovir | GCV |

| This compound | - |

| Ganciclovir-triphosphate | GCV-TP |

| 2'-deoxyguanosine | - |

| Valganciclovir | - |

| Acyclovir | ACV |

| Deuterium | D |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15N5O5 |

|---|---|

Molecular Weight |

302.30 g/mol |

IUPAC Name |

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,3,3-pentadeuterio-3-hydroxypropyl] acetate |

InChI |

InChI=1S/C11H15N5O5/c1-6(18)20-3-7(2-17)21-5-16-4-13-8-9(16)14-11(12)15-10(8)19/h4,7,17H,2-3,5H2,1H3,(H3,12,14,15,19)/i2D2,3D2,7D |

InChI Key |

YKLKCCHLLFMWQE-PLQZCBGVSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)C)OCN1C=NC2=C1N=C(NC2=O)N)O |

Canonical SMILES |

CC(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Ganciclovir Derivatives

Deuterium (B1214612) Labeling Techniques for Specific Isotopic Incorporation (d5-Positioning)

The synthesis of Ganciclovir (B1264) Mono-O-acetate-d5 requires the specific incorporation of five deuterium atoms. Typically, this is achieved by introducing the deuterium label onto the acyclic side-chain precursor before it is coupled with the guanine base. The "d5" designation usually refers to the deuteration of the 2-propoxy)methyl portion of the side chain.

The synthesis begins with deuterated starting materials. A common precursor for the ganciclovir side chain is a derivative of glycerol. To achieve the d5 labeling, a deuterated version of this precursor, such as 1,3-diacetoxy-2-(acetoxymethyl)-propane-d5, is synthesized. This involves using deuterium-labeled reagents in the early stages of the synthesis.

The general strategy involves two main approaches:

"Synthetic Approach": Building the molecule from deuterium-containing starting materials. This is the most common and precise method for creating specifically labeled compounds.

"Exchange Approach": Replacing existing hydrogen atoms with deuterium using a deuterium source like D₂O and a catalyst. This method can be less selective.

For Ganciclovir-d5 (B562537), the synthetic approach is preferred to ensure the precise placement and high isotopic enrichment of the deuterium atoms on the side chain.

Following the synthesis, the deuterated ganciclovir analogue must be rigorously purified to remove any unlabeled or partially labeled species, as well as other reaction byproducts. Purification is typically achieved using chromatographic techniques.

Flash chromatography is often used for the initial separation of the crude product mixture. nih.gov Subsequently, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is employed to achieve high chemical purity. nih.govdaicelpharmastandards.com The use of HPLC is crucial for separating the desired deuterated product from any closely related impurities. nih.govsynthinkchemicals.com The purity of the final isolated compound is then confirmed by analytical HPLC, aiming for a purity level often exceeding 98%. pleiades.online

Methodological Aspects of Analytical Characterization for Synthetic Purity and Isotopic Enrichment

After synthesis and purification, the final product, Ganciclovir Mono-O-acetate-d5, must be thoroughly characterized to confirm its chemical identity, synthetic purity, and the extent of isotopic enrichment. This is accomplished using a combination of spectroscopic and chromatographic methods.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the chemical purity of the synthesized compound. nih.govsynthinkchemicals.com By comparing the retention time of the synthesized product to a known reference standard, its identity can be suggested, and the area of the product peak relative to the total area of all peaks provides a quantitative measure of its purity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of Ganciclovir Mono-O-acetate. medcraveonline.com In the ¹H NMR spectrum, the presence of signals corresponding to the acetyl group and the disappearance of a proton signal from one of the hydroxyl groups confirm successful acetylation. medcraveonline.com For the deuterated analogue, ¹H NMR is also used to confirm the absence of proton signals at the positions that have been deuterated, which serves as a direct confirmation of isotopic labeling. ²H (Deuterium) NMR can also be used to directly observe the deuterium signals and confirm their location.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is essential for confirming both the molecular weight of the compound and its isotopic enrichment. nih.gov The mass spectrum of this compound will show a molecular ion peak that is five mass units higher than its non-deuterated counterpart. By analyzing the isotopic distribution of the molecular ion cluster, the percentage of isotopic enrichment can be accurately calculated. This analysis confirms the successful incorporation of five deuterium atoms and quantifies the purity of the labeled compound. nih.gov

| Analytical Technique | Purpose | Information Obtained |

| HPLC | Determination of Chemical Purity | Retention time, quantitative purity value (%) |

| ¹H and ¹³C NMR | Structural Confirmation | Chemical shifts confirming the structure of the mono-acetate derivative |

| ¹H and ²H NMR | Confirmation of Labeling | Absence of proton signals and presence of deuterium signals at specific sites |

| High-Resolution MS | Confirmation of Mass and Isotopic Enrichment | Accurate molecular weight, isotopic distribution pattern, and calculation of % isotopic purity |

This table summarizes the key analytical methods used for the characterization of this compound.

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry principles)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are utilized.

In the ¹H NMR spectrum of Ganciclovir Mono-O-acetate, specific proton signals would be expected. However, for this compound, the five deuterium atoms replace protons in the propan-1,2,3-triol backbone, leading to the absence of their corresponding signals in the ¹H NMR spectrum. This absence is a key indicator of successful deuteration. The remaining protons, such as those on the guanine base and the acetate (B1210297) group, would still be observable.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of this compound would show signals for all carbon atoms, though the signals for the deuterated carbons may be broadened or show altered splitting patterns due to coupling with deuterium. The chemical shifts in ¹³C NMR are indicative of the electronic environment of each carbon atom, allowing for the verification of the acetate group's presence and its position on the ganciclovir backbone.

Table 1: Predicted ¹H NMR Chemical Shifts for Ganciclovir Mono-O-acetate (non-deuterated analog)

| Proton | Predicted Chemical Shift (ppm) |

| H-8 (Guanine) | ~7.8 |

| H-1' (Methylene bridge) | ~5.4 |

| NH₂ (Guanine) | ~6.5 |

| NH (Guanine) | ~10.6 |

| CH (Backbone) | ~4.0-4.2 |

| CH₂ (Backbone) | ~3.5-3.7 |

| CH₃ (Acetate) | ~2.0 |

Note: The spectrum for this compound would lack signals for the deuterated positions on the backbone.

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, mass spectrometry confirms the incorporation of the five deuterium atoms by showing the expected increase in molecular weight compared to the non-deuterated analog.

The mass spectrum of this compound would exhibit a molecular ion peak corresponding to its specific isotopic mass. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental formula.

Furthermore, tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pattern of the molecule. By inducing fragmentation of the molecular ion, characteristic product ions are formed. For ganciclovir and its derivatives, a common fragmentation pathway involves the cleavage of the glycosidic bond, resulting in a product ion corresponding to the protonated guanine base (m/z 152). In the case of ganciclovir-d5, the mass of the side chain fragment would be increased by five mass units compared to the non-deuterated version. The mass spectrum of this compound would therefore be expected to show a precursor ion corresponding to [M+H]⁺ and a characteristic product ion for the deuterated side-chain fragment. A study on ganciclovir-[2H5] showed a mass ion transition from m/z 261.1 to 152.1 rug.nljournalofappliedbioanalysis.com.

Table 2: Expected Mass Spectrometric Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₁₀D₅N₅O₅ |

| Molecular Weight | ~302.3 g/mol |

| [M+H]⁺ (Precursor Ion) | ~303.1 m/z |

| Key Fragment Ion (Guanine) | 152.1 m/z |

| Key Fragment Ion (Deuterated Side Chain) | Expected to be 5 Da heavier than the non-deuterated fragment |

Chromatographic Techniques for Purity Assessment (e.g., HPLC, UPLC)

Chromatographic methods are essential for determining the purity of this compound by separating it from any unreacted starting materials, byproducts, or other impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly used techniques for this purpose.

HPLC is a robust and widely used technique for the separation, identification, and quantification of components in a mixture. For the purity assessment of this compound, a reversed-phase HPLC method is typically employed.

In reversed-phase HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient or isocratic elution profile, flow rate, and column temperature are optimized to achieve the best separation of the target compound from its potential impurities. Detection is commonly performed using a UV detector at a wavelength where the purine ring of ganciclovir exhibits strong absorbance, typically around 254 nm. Several HPLC methods have been developed for the determination of ganciclovir and its related substances, often utilizing a C18 column with a mobile phase of an aqueous buffer and methanol or acetonitrile researchgate.netresearchgate.netresearchgate.netijstr.orgnih.govnih.gov.

Table 3: Typical HPLC Parameters for Ganciclovir and Related Compounds

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Aqueous buffer (e.g., 0.02 M ammonium acetate, pH 4.5-6.5) B: Acetonitrile or Methanol |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes columns with smaller particle sizes (typically <2 µm) and higher pressures. This results in significantly faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC. UPLC is particularly well-suited for the purity assessment of high-purity compounds like this compound, where the detection of trace impurities is critical.

Similar to HPLC, reversed-phase UPLC is the preferred mode for this analysis. The stationary and mobile phases are analogous to those used in HPLC, but the system is optimized for higher pressures and flow rates. The enhanced resolution of UPLC allows for the separation of closely related impurities that may not be resolved by HPLC. A green UPLC method for ganciclovir analysis has been reported using a C18 column with a mobile phase of methanol and phosphate buffer . Other UPLC methods for antiviral drugs often employ C18 columns with gradient elution using mobile phases containing formic acid or ammonium acetate in water and acetonitrile nih.govmdpi.comnih.gov.

Table 4: Representative UPLC Parameters for the Analysis of Ganciclovir Derivatives

| Parameter | Typical Conditions |

| Column | UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase | A: Water with 0.1% formic acid or 2mM ammonium acetate B: Acetonitrile or Methanol with 0.1% formic acid or 2mM ammonium acetate |

| Elution | Gradient |

| Flow Rate | 0.3 - 0.5 mL/min |

| Detection | UV-Vis (PDA) or Mass Spectrometry (MS) |

| Column Temperature | 30 - 50 °C |

Advanced Bioanalytical Methodologies Utilizing Ganciclovir Mono O Acetate D5

Applications as a Stable Isotope-Labeled Internal Standard in Mass Spectrometry

Stable isotope-labeled compounds, such as Ganciclovir-d5 (B562537), are considered the gold standard for internal standards in quantitative mass spectrometry. rug.nlcore.ac.uk Their key advantage is that they are chemically and physically almost identical to the unlabeled analyte of interest. researchgate.net This similarity ensures that the internal standard and the analyte behave nearly identically during sample preparation, chromatography, and ionization in the mass spectrometer. rug.nlresearchgate.net Consequently, any loss of analyte during extraction or variability in instrument response can be accurately corrected for by monitoring the signal of the labeled standard. rug.nl This approach, known as isotope dilution mass spectrometry, provides superior accuracy and precision compared to using structural analogues, which may exhibit different extraction efficiencies and chromatographic behaviors. rug.nljournalofappliedbioanalysis.com

The development of a robust LC-MS/MS method is essential for the selective and sensitive quantification of ganciclovir (B1264) in complex biological samples. The use of a deuterated internal standard like Ganciclovir-d5 is integral to this process, ensuring method reliability. rug.nlijpsonline.commdpi.com Method development involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.

Effective chromatographic separation is required to isolate ganciclovir from endogenous matrix components that could interfere with quantification. nih.gov Reversed-phase chromatography is a commonly employed technique. Various studies have utilized different column chemistries and mobile phases to achieve optimal separation. For instance, C18 columns are frequently used due to their versatility in separating polar compounds like ganciclovir. rug.nljournalofappliedbioanalysis.comnih.gov Phenyl columns have also been successfully used, offering alternative selectivity. ijpsonline.com

The mobile phase typically consists of an aqueous component and an organic solvent, often with additives to improve peak shape and ionization efficiency. Common organic solvents include acetonitrile (B52724) and methanol. ijpsonline.comnih.gov The aqueous portion is often modified with additives like formic acid, ammonium (B1175870) acetate (B1210297), or trifluoroacetic acid to control the pH and facilitate the ionization of the target analytes. rug.nljournalofappliedbioanalysis.comijpsonline.com Gradient elution, where the proportion of the organic solvent is varied over time, is often used to ensure efficient separation and a reasonable run time. mdpi.comnih.gov

| Column Type | Mobile Phase Composition | Flow Rate | Reference |

|---|---|---|---|

| C18, 5-µm HyPURITY Aquastar (50 mm × 2.1 mm) | Aqueous buffer (acetic acid, ammonium acetate, trifluoroacetic acid), water, and acetonitrile | 0.3 mL/min | rug.nljournalofappliedbioanalysis.com |

| Aquasil C18 (50 mm x 2.1mm, 5 µm) | Linear gradient between 0.02% formic acid and methanol | Not Specified | nih.gov |

| Agilent XDB-Phenyl (4.6×75 mm) | 10 mM ammonium acetate in 0.3 % formic acid and acetonitrile (35:65 ratio) | 0.60 mL/min | ijpsonline.com |

| Biphenyl column | Not Specified | Not Specified | nih.gov |

Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity for quantification. Electrospray ionization (ESI) in the positive ion mode is typically used for the analysis of ganciclovir and its deuterated internal standard, as it readily forms protonated molecules [M+H]+. ijpsonline.comnih.govnih.gov

The most common detection technique is Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM). mdpi.comnih.govijpsonline.com In this mode, the mass spectrometer is set to isolate a specific precursor ion (the protonated molecule of the analyte or internal standard) and then fragment it. A specific, characteristic product ion resulting from this fragmentation is then monitored. This two-stage filtering process (precursor ion → product ion) dramatically reduces background noise and enhances selectivity. nih.gov For ganciclovir, the precursor ion is typically at a mass-to-charge ratio (m/z) of 256.1, which fragments to a common product ion at m/z 152.1. rug.nlresearchgate.netijpsonline.com For the deuterated internal standard, Ganciclovir-d5, the precursor ion is shifted by 5 mass units to m/z 261.1, but it characteristically fragments to the same product ion at m/z 152.1. rug.nlresearchgate.netijpsonline.com

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Reference |

|---|---|---|---|---|---|

| Ganciclovir | Positive ESI | 256.0 | 152.1 | 13 | rug.nlresearchgate.netjournalofappliedbioanalysis.com |

| Ganciclovir-d5 | Positive ESI | 261.1 | 152.1 | 16 | rug.nljournalofappliedbioanalysis.com |

| Ganciclovir | Positive ESI | 256.100 | 152.100 | Not Specified | ijpsonline.com |

| Ganciclovir-d5 | Positive ESI | 261.100 | 152.100 | Not Specified | ijpsonline.com |

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that combines the use of isotopically labeled internal standards with the sensitivity and selectivity of mass spectrometry. fda.gov The fundamental principle of IDMS is the addition of a known amount of an isotopically enriched standard (e.g., Ganciclovir-d5) to a sample containing an unknown quantity of the native analyte (ganciclovir). rug.nl

The labeled standard is nearly indistinguishable from the unlabeled analyte in terms of its chemical and physical properties. researchgate.net This means it experiences the same processing effects throughout the analytical procedure, including extraction, derivatization (if any), and chromatographic separation. Any loss of the analyte during sample preparation will be accompanied by a proportional loss of the labeled standard.

In the mass spectrometer, the native analyte and the labeled internal standard are distinguished by their difference in mass. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, a highly accurate and precise quantification can be achieved. This ratio remains constant even if there is sample loss during preparation, thereby correcting for such variations and significantly improving the reliability of the measurement. rug.nlfda.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

Strategies for Sample Preparation from Biological Matrices (excluding human clinical samples)

The complexity of biological matrices, such as plasma from animal studies, necessitates a sample preparation step to remove interferences like proteins and phospholipids (B1166683) that can compromise the analytical results. americanlaboratory.com The goal is to extract the analyte of interest and the internal standard efficiently while producing a clean sample suitable for injection into the LC-MS/MS system. nih.gov Methodologies developed for animal matrices, such as rat plasma, are crucial for preclinical pharmacokinetic studies. nih.gov

Two of the most common extraction techniques used in bioanalysis are protein precipitation and solid-phase extraction (SPE).

Protein Precipitation (PPT) is a rapid and straightforward technique widely used in high-throughput environments. americanlaboratory.com It involves adding a precipitating agent, such as an organic solvent (e.g., methanol, acetonitrile) or a strong acid (e.g., trichloroacetic acid), to the biological sample. rug.nlnih.govnih.gov This denatures and precipitates the majority of the proteins. After centrifugation, the clear supernatant containing the analyte and internal standard is separated for analysis. researchgate.netnih.gov While fast and cost-effective, PPT may be less clean than other methods, as it does not effectively remove other interferences like phospholipids. americanlaboratory.com

Solid-Phase Extraction (SPE) is a more selective and powerful cleanup technique compared to PPT. nih.govnih.gov It utilizes a solid sorbent packed into a cartridge or well plate to bind and isolate the analyte from the sample matrix. The process typically involves four steps: conditioning the sorbent, loading the sample, washing away interferences with a weak solvent, and finally eluting the purified analyte with a strong solvent. ijpsonline.com Mixed-mode cation exchange cartridges are particularly effective for extracting compounds like ganciclovir. ijpsonline.comnih.gov SPE generally provides a cleaner extract, leading to reduced matrix effects and improved assay robustness. ijpsonline.com

Matrix Effect Considerations in Bioanalysis

In quantitative bioanalysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the matrix effect is a significant consideration that can impact the reliability of results. nih.gov This phenomenon refers to the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the biological matrix, such as plasma, blood, or tissue. nih.govnih.gov These interfering substances can either suppress or enhance the analyte's signal, leading to inaccurate quantification. nih.gov

The use of a stable isotopically labeled (SIL) internal standard, such as Ganciclovir Mono-O-acetate-d5, is the preferred strategy to compensate for these matrix effects. clearsynth.comnih.gov Since a deuterated internal standard is chemically and physically almost identical to the analyte, it experiences similar extraction recovery and, crucially, similar ionization suppression or enhancement during MS analysis. researchgate.netscispace.com By comparing the peak response of the analyte to that of the known concentration of the internal standard, variations caused by the matrix can be effectively normalized. clearsynth.com

Regulatory guidelines mandate the assessment of matrix effects during method validation to ensure that selectivity and accuracy are not compromised. nih.govpuxdesign.cz This is typically evaluated by comparing the response of an analyte in a post-extraction spiked sample with the response of the analyte in a neat solution. In a study quantifying ganciclovir using its deuterated internal standard (ganciclovir-D5), the matrix effect was assessed across ten different plasma lots at low and high quality control (LQC and HQC) concentrations. The results indicated no significant matrix effect on the analyte. ijpsonline.com The mean IS-normalized matrix factor for ganciclovir was 0.92 at the LQC level and 0.99 at the HQC level, demonstrating the effectiveness of the deuterated internal standard in compensating for matrix-induced variability. ijpsonline.com

| Concentration Level | Mean IS Normalized Matrix Factor |

|---|---|

| Low Quality Control (LQC) | 0.92 |

| High Quality Control (HQC) | 0.99 |

Method Validation Parameters for Deuterated Internal Standards in Preclinical Studies

The validation of bioanalytical methods is essential for ensuring the reliability and acceptability of data from preclinical and clinical studies. nih.goveuropa.eu When using deuterated internal standards like this compound, method validation must rigorously assess several key parameters to demonstrate that the analytical procedure is robust and fit for its intended purpose. clearsynth.comeuropa.eu These parameters, defined by international guidelines, confirm that the method can accurately and precisely measure the analyte concentration in a given biological matrix. ich.orgfda.gov

Assessment of Linearity, Accuracy, and Precision

Linearity of a bioanalytical method establishes the direct proportionality between analyte concentration and the instrument's response over a specific range. nih.gov A calibration curve is generated using a blank sample, a zero sample, and at least six non-zero calibration standards. ich.org For the analysis of valganciclovir (B601543) and its metabolite ganciclovir using their respective D5-labeled internal standards, a validated LC-MS/MS method demonstrated excellent linearity. semanticscholar.org The calibration curve ranges were 2-805 ng/mL for valganciclovir and 40-12,000 ng/mL for ganciclovir, with a correlation coefficient (r value) greater than 0.99 for both analytes. semanticscholar.org

Accuracy refers to the closeness of the mean test results to the true or nominal concentration of the analyte. nih.gov It is assessed by analyzing quality control (QC) samples at multiple concentration levels (typically low, medium, and high) against a calibration curve. ich.orgPrecision measures the degree of scatter or agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV%). nih.gov

In a method validated for ganciclovir using ganciclovir-D5, both accuracy and precision were well within the accepted regulatory limits (typically ±15% for QC samples, and ±20% at the lower limit of quantitation). ijpsonline.com The data from such validation studies underscore the method's reliability for pharmacokinetic analyses. ijpsonline.comsemanticscholar.org

| Concentration Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |

|---|---|---|---|---|

| LLOQ | 40.41 | 40.89 | 101.19 | 3.52 |

Note: The table presents data for the Lower Limit of Quantitation (LLOQ) level as a representative example of the validation results. ijpsonline.com

Evaluation of Selectivity and Sensitivity

Selectivity is the ability of the bioanalytical method to differentiate and quantify the analyte in the presence of potentially interfering components in the sample matrix. researchgate.netnih.gov These components may include endogenous matrix substances, metabolites, or other concomitant medications. ich.org For LC-MS/MS assays, selectivity is demonstrated by analyzing blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte and the internal standard. ich.org The response of any interfering signal should be ≤ 20% of the analyte response at the Lower Limit of Quantitation (LLOQ) and ≤ 5% of the internal standard response. ich.org The use of a stable isotopically labeled internal standard like this compound greatly enhances selectivity, as it is unlikely that an endogenous component will have the same mass and retention time as the deuterated standard. scispace.com

Sensitivity is defined by the Lower Limit of Quantitation (LLOQ), which is the lowest concentration of the analyte on the calibration curve that can be measured with acceptable accuracy and precision. ijpsonline.comeuropa.eu A sensitive method is crucial for characterizing the complete pharmacokinetic profile of a drug, especially during the terminal elimination phase. An LC-MS/MS method developed for the simultaneous quantification of valganciclovir and ganciclovir using their D5-labeled internal standards established an LLOQ of 40.41 ng/mL for ganciclovir in plasma. ijpsonline.com This level was successfully quantified with a precision of 3.52% and an accuracy of 101.19%, demonstrating the method's high sensitivity. ijpsonline.com Another HPLC method for ganciclovir reported an LLOQ of 50 ng/ml. nih.gov

Pharmacokinetic and Metabolic Research Investigations Preclinical Focus

Preclinical Pharmacokinetic Study Designs in Animal Models (excluding human data)

Preclinical pharmacokinetic assessments of ganciclovir (B1264) prodrugs, including monoesters like the acetate (B1210297) form, are fundamental to determining their potential for improved therapeutic delivery over the parent compound, ganciclovir. These studies are typically conducted in various animal models to understand the absorption, distribution, metabolism, and excretion (ADME) profiles. The primary goal of creating an ester prodrug such as Ganciclovir Mono-O-acetate is to enhance lipophilicity, which is intended to improve absorption, particularly across biological membranes like the intestinal wall or the blood-retinal barrier. researchgate.net

The oral bioavailability of ganciclovir is notably poor in preclinical species, with values around 7-10% in rats and cynomolgus monkeys. pmda.go.jp Ester prodrugs are designed to overcome this limitation. For instance, the L-valyl ester prodrug, valganciclovir (B601543), demonstrates a significant enhancement in the bioavailability of ganciclovir across all tested preclinical species. pmda.go.jp In rats and cynomolgus monkeys, this prodrug increases ganciclovir bioavailability by nearly a factor of 10. pmda.go.jp In dogs and mice, the bioavailability of ganciclovir delivered via valganciclovir reaches 100%. pmda.go.jp Similarly, a dipivalate ester prodrug of a ganciclovir analog resulted in a nearly 7-fold increase in ganciclovir bioavailability in rats compared to the administration of ganciclovir itself. nih.gov

Once absorbed and converted to the active ganciclovir form, the drug distributes to various tissues. Following intravenous administration in rats, radiolabelled ganciclovir distributes to all well-perfused organs and tissues. pmda.go.jp The volume of distribution for ganciclovir has been measured at 0.3 L/kg in dogs and 0.45 L/kg in cynomolgus monkeys. pmda.go.jp Specific studies in gestating mice have shown that ganciclovir undergoes transplacental diffusion, achieving a fetal-to-maternal blood concentration ratio of 0.5. nih.gov Furthermore, in adult rats, ganciclovir has been shown to diffuse into the cochlea, reaching concentrations equivalent to those in the blood, which is significant for understanding its potential distribution to specific target sites. nih.gov Ester prodrugs with increased lipophilicity have also been specifically studied for their ability to cross the blood-retinal barrier. researchgate.net

Table 1: Bioavailability of Ganciclovir from Prodrug Administration in Preclinical Models This table is interactive. You can sort and filter the data.

| Prodrug | Animal Model | Ganciclovir Bioavailability (%) | Fold Increase vs. Oral Ganciclovir |

|---|---|---|---|

| Valganciclovir | Rat | 56 | ~10x |

| Valganciclovir | Cynomolgus Monkey | 50 | ~10x |

| Valganciclovir | Dog | 100 | - |

| Valganciclovir | Mouse | 100 | - |

| 6-dGCV-DPiv* | Rat | - | ~7x |

*6-deoxy-GCV dipivalate ester

Ester prodrugs of ganciclovir are characterized by rapid clearance, which is primarily due to their swift conversion to the active drug rather than direct excretion of the prodrug itself. pmda.go.jp Systemic exposure to the intact prodrug is typically low and transient. pmda.go.jp For valganciclovir, the half-life is very short across species, reflecting its rapid hydrolysis. pmda.go.jp The area under the curve (AUC) for valganciclovir is only 1-2% of the ganciclovir AUC in dogs, 2-4% in mice, and 4-8% in rats. pmda.go.jp

Once the mono-acetate or other ester group is cleaved, the subsequent elimination profile is that of ganciclovir. The primary elimination pathway for ganciclovir is renal excretion, with the drug being almost entirely excreted unchanged via the kidneys. pmda.go.jp Studies focusing on specific compartments, such as the eye, have investigated the clearance of ganciclovir and its peptide monoester prodrugs from the vitreous in rabbits, demonstrating that clearance is higher in conscious animal models compared to anesthetized ones. arvojournals.org

Table 2: Half-Life of Valganciclovir (Prodrug) in Preclinical Models This table is interactive. You can sort and filter the data.

| Animal Model | Prodrug Half-Life |

|---|---|

| Mouse | 5 minutes |

| Rat | 13 minutes |

| Dog | 30 minutes |

In Vitro and In Vivo Metabolic Fate of Ganciclovir Mono-O-acetate (excluding human metabolism and toxicity profiles)

The metabolic fate of Ganciclovir Mono-O-acetate is centered on its designed role as a prodrug. Its primary metabolic transformation is the hydrolysis of the acetate ester to release the active antiviral agent, ganciclovir.

The bioconversion of Ganciclovir Mono-O-acetate to ganciclovir is mediated by enzymatic hydrolysis. This process is common to ester prodrugs and is catalyzed by ubiquitous esterase enzymes present in the body. nih.gov Pharmacokinetic models for related prodrugs like valganciclovir in preclinical species incorporate this rapid conversion by esterases. nih.gov The hydrolysis is highly efficient, leading to the rapid appearance of ganciclovir in the plasma after oral administration of the prodrug. pmda.go.jp Patent literature concerning the synthesis of ganciclovir derivatives notes that enzymatic hydrolysis is a key step, with suitable enzymes for cleaving ester bonds found in classes such as carboxylesterases (EC 3.1.1.1), acetylcholinesterases (EC 3.1.1.3), and cholinesterases (EC 3.1.1.6). google.com Studies on other ganciclovir ester prodrugs in rats confirm they are rapidly hydrolyzed after administration. nih.gov

For many simple monoester prodrugs of ganciclovir, the only significant metabolite detected in circulation is ganciclovir itself. pmda.go.jp In studies with valganciclovir, ganciclovir is reported as the sole metabolite. pmda.go.jp

However, studies with more complex prodrugs can yield additional metabolites. For example, when a double prodrug, the dipivalate ester of 6-deoxy-GCV, was administered orally to rats, plasma analysis identified not only ganciclovir but also 6-deoxy-GCV and a small quantity of the monopivalate ester of 6-deoxy-GCV. nih.gov In the cynomolgus monkey, the metabolic profile of this same double prodrug was different, revealing two additional metabolites: the 8-hydroxy analogs of both ganciclovir and 6-deoxy-GCV. nih.gov This highlights species-specific differences in metabolic pathways for more complex ganciclovir analogs.

Table 3: Identified Preclinical Metabolites of Ganciclovir Prodrugs in Animal Models This table is interactive. You can sort and filter the data.

| Prodrug Studied | Animal Model | Identified Metabolites |

|---|---|---|

| Valganciclovir | Rat, Dog, Mouse, Monkey | Ganciclovir |

| 6-dGCV-DPiv* | Rat | Ganciclovir, 6-deoxy-GCV, 6-deoxy-GCV monopivalate ester |

| 6-dGCV-DPiv* | Cynomolgus Monkey | Ganciclovir, 6-deoxy-GCV, 8-hydroxy-ganciclovir, 8-hydroxy-6-deoxy-GCV |

*6-deoxy-GCV dipivalate ester

Prodrug Activation Mechanisms and Quantitative Assessment in Preclinical Models

The activation mechanism for Ganciclovir Mono-O-acetate is a one-step enzymatic hydrolysis that cleaves the acetate ester bond, releasing ganciclovir. This bioconversion is the critical step that transforms the more readily absorbed prodrug into the pharmacologically active antiviral agent.

The quantitative success of this prodrug strategy is assessed by measuring the resulting bioavailability of the parent drug, ganciclovir. Preclinical models provide a clear quantitative assessment of this activation and delivery efficiency. As detailed in section 4.1.1, the administration of an ester prodrug like valganciclovir leads to a dramatic increase in systemic ganciclovir exposure compared to administering oral ganciclovir directly. pmda.go.jp The bioavailability of ganciclovir is enhanced by approximately 10-fold in rats and monkeys when delivered as valganciclovir. pmda.go.jp A similar enhancement (7-fold) was observed in rats with a different double prodrug analog. nih.gov This significant increase in bioavailability is the primary quantitative evidence that the prodrug is effectively absorbed and efficiently activated to ganciclovir in preclinical models.

Tissue Distribution Studies in Animal Models (excluding human data)

Preclinical investigations in various animal models have been instrumental in characterizing the distribution of ganciclovir into different tissues and fluids. These studies provide foundational knowledge on how the compound moves through and accumulates in the body, which is essential for understanding its pharmacological action.

Distribution in Rodent Models (Mice and Rats)

Studies utilizing mice and rats have demonstrated that ganciclovir distributes to a range of tissues, including the central nervous system and specialized compartments like the inner ear.

In gestating mice, ganciclovir was shown to cross the placental barrier. kcl.ac.uk Following administration to the mother, detectable concentrations were measured in the pups' brains (1.75 µg/mL) and kidneys (2.20 µg/mL). kcl.ac.uk Blood concentrations of ganciclovir in the mother and pups were found to be similar, at 6.56 µg/mL and 5.46 µg/mL, respectively, with a fetal-to-maternal blood ratio of 0.5. kcl.ac.uknih.gov

Research in adult rats confirmed the diffusion of ganciclovir into the perilymphatic fluid of the inner ear. kcl.ac.uk The concentration in the perilymph (1.8 µg/mL) was approximately half of the plasma concentration (3.83 µg/mL), indicating significant penetration into the intracochlear space. kcl.ac.uknih.gov Further studies in rats have reported peak brain tissue concentrations ranging from 0.60 to 3.96 µg/g. researchgate.net The distribution pattern following intravenous administration in rats shows the dose is distributed to all well-perfused organs and tissues. pmda.go.jp The highest concentrations are found in the kidneys, which are exposed to levels approximately five times higher than any other tissue. pmda.go.jp

Investigations into modified ganciclovir formulations, such as solid lipid nanoparticles (SLNs), have been conducted in mice to assess altered tissue distribution. nih.gov When modified with borneol, these nanoparticles demonstrated enhanced transport of ganciclovir to the brain, showing a significantly increased area under the concentration-time curve (AUC) in the brain compared to standard ganciclovir injections. nih.gov

Table 1: Ganciclovir Concentration in Mouse and Rat Tissues

This table is interactive. You can sort and filter the data.

| Animal Model | Tissue/Fluid | Concentration | Notes | Reference |

| Gestating Mouse (Pup) | Brain | 1.75 µg/mL | Measurement following maternal administration. | kcl.ac.uk |

| Gestating Mouse (Pup) | Kidneys | 2.20 µg/mL | Measurement following maternal administration. | kcl.ac.uk |

| Gestating Mouse (Pup) | Blood | 5.46 µg/mL | Measurement following maternal administration. | kcl.ac.uk |

| Gestating Mouse (Mother) | Blood | 6.56 µg/mL | kcl.ac.uk | |

| Adult Rat | Perilymph | 1.8 µg/mL | Inner ear fluid. | kcl.ac.uk |

| Adult Rat | Plasma | 3.83 µg/mL | kcl.ac.uk | |

| Rat | Brain | 0.60 - 3.96 µg/g | Peak concentration range from homogenized tissue. | researchgate.net |

Distribution in Other Animal Models (Pigs and Rabbits)

Studies in larger animal models, such as pigs, have provided more detailed insights into central nervous system (CNS) distribution. Using microdialysis in a porcine model, unbound ganciclovir concentrations were measured in multiple CNS compartments. asm.org The research found that concentrations exceeding the IC50 for cytomegalovirus (CMV) (1.6 µg/mL) were achieved in all measured compartments, including cortical and subcortical brain extracellular fluid (ECF) and various cerebrospinal fluid (CSF) locations. asm.org The concentration-time curves indicated that lumbar and cisternal CSF concentrations were higher than those in the brain ECF. asm.org

The rabbit eye has been established as a suitable model for studying the intravitreal pharmacokinetics of ganciclovir. nih.govuky.edu Following the implantation of devices that release the drug, steady-state intravitreal ganciclovir levels were measured to calculate elimination rates. nih.govuky.edu These studies are crucial for understanding the drug's behavior within the eye, a key target for treating CMV retinitis. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Ganciclovir |

| Ganciclovir Mono-O-acetate-d5 |

| Valganciclovir |

Mechanistic and Advanced Research Applications

Elucidation of Cellular Uptake and Transport Mechanisms in Preclinical Systems

The cellular uptake of ganciclovir (B1264) and its derivatives is a critical determinant of its antiviral efficacy. While Ganciclovir Mono-O-acetate-d5 is a synthetic derivative, studies on related ganciclovir prodrugs provide insights into potential transport mechanisms. For instance, dipeptide monoester prodrugs of ganciclovir have been shown to target the oligopeptide transporter (OPT) system in rabbit retina, suggesting a strategy to enhance tissue permeability. nih.gov These prodrugs demonstrated higher permeability across the retinal pigment epithelium-choroid-sclera compared to the parent ganciclovir, which is attributed to both increased lipophilicity and transporter-mediated uptake. nih.gov

The mono-acetate group in this compound would likely increase its lipophilicity, potentially favoring passive diffusion across cell membranes. However, it may also interact with various cellular transporters. The deuteration (d5) in the molecule serves as a stable isotope label, allowing for precise tracking and quantification of the compound and its metabolites in preclinical systems using techniques like mass spectrometry. nih.gov This is invaluable for differentiating the administered compound from its endogenous counterparts and for accurately characterizing its uptake and efflux kinetics.

| Transport Mechanism | Description | Relevance to Ganciclovir Derivatives |

| Passive Diffusion | Movement of substances across cell membranes without the need for energy input, driven by a concentration gradient. | Increased lipophilicity of acetylated derivatives may enhance passive diffusion. |

| Transporter-Mediated Uptake | Utilization of cellular transport proteins, such as the oligopeptide transporter (OPT) system, to facilitate entry into cells. | Dipeptide ester prodrugs of ganciclovir have demonstrated affinity for the OPT system. nih.gov |

Investigations into Intracellular Phosphorylation and Activation Pathways of Ganciclovir and its Derivatives (in vitro)

Ganciclovir is a prodrug that requires intracellular phosphorylation to its active triphosphate form to exert its antiviral effect. nih.gov This multi-step activation process is initiated by a viral-encoded protein kinase in infected cells, followed by subsequent phosphorylations by cellular kinases. nih.govresearchgate.net The initial phosphorylation to ganciclovir-monophosphate is a key step that confers selectivity, as it occurs preferentially in virus-infected cells. drugbank.com

For this compound, it is presumed that the mono-acetate group would need to be cleaved by intracellular esterases to yield ganciclovir-d5 (B562537), which can then enter the phosphorylation pathway. The stable isotope-labeled ganciclovir-d5 allows researchers to meticulously trace the metabolic fate of the compound through each phosphorylation step in vitro. This can help in identifying the specific cellular kinases involved in the formation of ganciclovir-diphosphate and -triphosphate. nih.govresearchgate.net

| Phosphorylation Step | Enzyme | Product |

| Ganciclovir → Ganciclovir-monophosphate | Viral Protein Kinase (in infected cells) | Ganciclovir-monophosphate |

| Ganciclovir-monophosphate → Ganciclovir-diphosphate | Cellular Guanylate Kinase | Ganciclovir-diphosphate |

| Ganciclovir-diphosphate → Ganciclovir-triphosphate | Cellular Kinases | Ganciclovir-triphosphate (Active Form) |

The active ganciclovir triphosphate acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP) incorporation into DNA and can also be incorporated into the viral DNA, leading to the termination of DNA chain elongation. drugbank.com The use of deuterated analogs like this compound in in vitro assays can provide precise quantitative data on the kinetics of each phosphorylation step and the subsequent inhibition of viral DNA polymerase.

Role of Stable Isotope Labeling in Drug-Drug Interaction Studies (mechanistic focus, not clinical outcomes)

Stable isotope labeling is a powerful technique to investigate the mechanisms of drug-drug interactions without the confounding factors of inter-individual variability. The use of deuterated compounds like this compound allows for the simultaneous administration of the labeled and unlabeled drug (the "victim" drug) and a potential interacting drug (the "perpetrator" drug). By using mass spectrometry to differentiate between the deuterated and non-deuterated forms, researchers can precisely determine the effect of the perpetrator drug on the pharmacokinetics of the victim drug within the same biological system.

For instance, ganciclovir is known to have potential interactions with other drugs. researchgate.netnih.govdrugs.com Probenecid, for example, can decrease the renal clearance of ganciclovir. europa.eufda.gov By co-administering this compound and a potential interacting drug in a preclinical model, it is possible to mechanistically investigate whether the interacting drug affects ganciclovir's metabolism (e.g., by inhibiting esterases that would cleave the acetate (B1210297) group) or its transport (e.g., by competing for renal tubular secretion transporters). The deuterated label ensures that the measured changes in the concentration of ganciclovir-d5 are directly attributable to the interacting drug.

Applications in Quantitative Systems Pharmacology (QSP) Model Development for Preclinical Prediction

Quantitative Systems Pharmacology (QSP) is a modeling approach that integrates mechanistic knowledge of biological pathways with pharmacokinetic and pharmacodynamic data to predict the effects of drugs. issuu.comresearchgate.netfrontiersin.org QSP models are increasingly used in drug development to bridge the gap between preclinical data and clinical outcomes. nih.govnih.gov

Data generated using this compound can be highly valuable for the development and refinement of QSP models for antiviral therapies. The precise pharmacokinetic data obtained from studies using this stable isotope-labeled compound, such as cellular uptake rates, intracellular conversion to ganciclovir, and phosphorylation kinetics, can be used to parameterize and validate the preclinical components of a QSP model.

For example, a QSP model for ganciclovir could incorporate:

Physiologically based pharmacokinetic (PBPK) components: to describe the absorption, distribution, metabolism, and excretion of the drug. Data from studies with this compound can inform parameters related to tissue distribution and clearance.

Intracellular pharmacokinetics: to model the conversion of the prodrug to the active triphosphate form. The rates of deacetylation and phosphorylation, determined from in vitro experiments with the deuterated compound, would be critical inputs.

Viral dynamics: to simulate the effect of the active drug on viral replication.

By integrating these components, a QSP model can be used to predict the antiviral efficacy of ganciclovir and its derivatives under different preclinical conditions and to explore the potential impact of drug-drug interactions on treatment outcomes.

Future Research Directions and Translational Potential Preclinical and Analytical

Development of Next-Generation Deuterated Analogues for Enhanced Research Specificity

The development of deuterated analogues of antiviral compounds, such as Ganciclovir (B1264) Mono-O-acetate-d5, is a burgeoning area of research. Beyond their use as internal standards in mass spectrometry-based assays, next-generation deuterated analogues can be engineered to possess unique properties that enhance research specificity. For instance, selective deuteration at metabolically labile sites can slow down drug metabolism, leading to a more stable compound in vitro and in vivo. This increased metabolic stability allows for more controlled studies of drug-target interactions and cellular transport mechanisms, without the confounding variable of rapid degradation.

Furthermore, the synthesis of a panel of Ganciclovir Mono-O-acetate analogues with varying degrees and positions of deuteration could serve as a powerful tool for dissecting complex metabolic pathways. By comparing the metabolic profiles of these different isotopologues, researchers can pinpoint the exact sites of enzymatic modification, providing valuable insights for the design of future prodrugs with improved pharmacokinetic profiles.

Exploration of Isotope Effects on Preclinical Pharmacological Parameters

The substitution of hydrogen with deuterium (B1214612) can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the difference in mass between the two isotopes. This phenomenon can have significant implications for the preclinical pharmacological parameters of a drug. In the context of Ganciclovir Mono-O-acetate-d5, the C-D bonds are stronger than the corresponding C-H bonds, which can slow the rate of metabolic processes that involve the cleavage of these bonds.

Future preclinical studies could be designed to specifically investigate the impact of this deuteration on the efficacy, metabolism, and potential toxicity of ganciclovir. For example, comparative studies between the deuterated and non-deuterated forms of the prodrug in cell-based antiviral assays could reveal differences in the rate of conversion to the active ganciclovir triphosphate form, potentially influencing antiviral potency. Similarly, in vivo studies in animal models could elucidate whether the altered metabolism of the deuterated compound leads to a different pharmacokinetic profile, such as a longer half-life or altered tissue distribution. Understanding these isotope effects is crucial for interpreting data from studies where this compound is used and for potentially harnessing these effects to develop more effective therapeutic agents.

Integration of this compound into Advanced Bioanalytical Platforms

The primary and most established application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its chemical and physical properties are nearly identical to the non-deuterated analyte, allowing it to co-elute during chromatography and experience similar ionization efficiency in the mass spectrometer. However, its increased mass allows it to be distinguished from the endogenous compound, enabling accurate and precise quantification of ganciclovir and its prodrugs in complex biological matrices like plasma and tissue homogenates.

The integration of this compound into these advanced bioanalytical platforms is critical for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it effectively corrects for variability in sample preparation and instrument response. Several validated LC-MS/MS methods have been developed for the simultaneous quantification of valganciclovir (B601543) and its active metabolite ganciclovir in human plasma, utilizing their respective deuterated analogues as internal standards mdpi.comijpsonline.com. These methods demonstrate high sensitivity, with quantification ranges suitable for clinical and preclinical studies, and high recovery rates of over 90% mdpi.comijpsonline.com.

Future advancements in this area may involve the development of even more sensitive and high-throughput assays, perhaps utilizing micro- or nano-LC-MS/MS systems, to allow for the analysis of smaller sample volumes, which is particularly advantageous in preclinical studies involving small animals. Furthermore, the application of these methods could be expanded to include a wider range of biological matrices, such as cerebrospinal fluid or specific cell populations, to gain a more comprehensive understanding of ganciclovir's disposition.

Bioanalytical Methods Utilizing Deuterated Ganciclovir Analogues

| Analyte(s) | Internal Standard(s) | Bioanalytical Platform | Biological Matrix | Quantification Range | Key Findings |

|---|---|---|---|---|---|

| Valganciclovir and Ganciclovir | Valganciclovir-d5 and Ganciclovir-d5 (B562537) | LC-MS/MS | Human Plasma | Valganciclovir: 2-805 ng/mL; Ganciclovir: 40-12000 ng/mL | High sensitivity and recovery (>90%); successfully applied to pharmacokinetic studies. mdpi.comijpsonline.com |

| Ganciclovir and Acyclovir | Ganciclovir-d5 and Acyclovir-d4 | LC-MS/MS | Human Serum | 0.1-20 mg/L | Rapid and validated method suitable for routine patient care and clinical research. |

Expanding the Utility of Deuterated Prodrugs in Preclinical Disease Models

The application of deuterated prodrugs like this compound in preclinical disease models offers exciting possibilities for research. The enhanced metabolic stability of deuterated compounds can be particularly advantageous in long-term efficacy and toxicity studies. In a preclinical model of cytomegalovirus (CMV) infection, for instance, a deuterated ganciclovir prodrug could potentially maintain therapeutic concentrations for a longer duration, allowing for less frequent administration and a more sustained antiviral effect. This could lead to a better understanding of the relationship between drug exposure and therapeutic outcome.

Moreover, the use of deuterated prodrugs can extend to disease models beyond virology. The fundamental principles of improving drug delivery and modulating metabolism through prodrug and deuteration strategies are applicable to a wide range of therapeutic areas. For example, in preclinical cancer models, a deuterated prodrug of an anticancer agent could be used to investigate mechanisms of drug resistance that are related to rapid metabolism. By slowing down the metabolic inactivation of the drug, researchers can better assess its intrinsic activity against the tumor cells. The insights gained from such studies could inform the development of more robust and effective cancer therapies. The successful application of prodrug strategies to improve the therapeutic index of various compounds in preclinical settings underscores the potential for deuterated prodrugs to become valuable research tools in diverse disease models youtube.comdrugbank.com.

Q & A

Q. Methodological Focus

- Sampling Frequency: Optimize based on the compound’s half-life (e.g., frequent sampling during distribution phase).

- Stability Controls: Include stability tests for storage conditions (−80°C vs. −20°C) and freeze-thaw cycles.

- Isotope Effects: Monitor for deuterium kinetic isotope effects (DKIE) using parallel studies with non-deuterated analogs .

How do researchers validate the absence of kinetic isotope effects in deuterated Ganciclovir analogs?

Advanced Research Question

Comparative in vitro assays (e.g., microsomal stability studies) between deuterated and non-deuterated compounds quantify differences in metabolic rates. In vivo, paired pharmacokinetic studies in animal models assess AUC and Cmax ratios. Statistical equivalence testing (e.g., two-one-sided t-tests) confirms DKIE insignificance .

What steps ensure reproducibility of synthesis and analysis protocols across laboratories?

Q. Reproducibility Focus

- Detailed Documentation: Provide step-by-step synthetic procedures, including reaction times, temperatures, and purification thresholds.

- Open Data Sharing: Publish raw MS/MS spectra and NMR FID files in supplementary materials.

- Inter-Lab Validation: Use round-robin testing with blinded samples to identify protocol deviations .

How should batch-to-batch variability in deuterated compound purity be addressed in multi-center studies?

Data Analysis Focus

Implement quality control (QC) thresholds (e.g., isotopic purity ≥95%) and reject batches failing QC. Use mixed-effects statistical models to account for batch variability in pharmacokinetic parameters. Centralized compound characterization (e.g., at a core facility) minimizes inter-batch heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.